molecular formula C21H25N3O5S2 B10956574 1-[4-({4-[(4-Methylphenyl)sulfonyl]piperazin-1-yl}sulfonyl)phenyl]pyrrolidin-2-one

1-[4-({4-[(4-Methylphenyl)sulfonyl]piperazin-1-yl}sulfonyl)phenyl]pyrrolidin-2-one

Cat. No.: B10956574
M. Wt: 463.6 g/mol
InChI Key: UWRLOLVURUKATN-UHFFFAOYSA-N
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Description

1-[4-({4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}SULFONYL)PHENYL]-2-PYRROLIDINONE is a complex organic compound characterized by its unique structure, which includes a pyrrolidinone ring, a piperazine moiety, and sulfonyl groups attached to phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-({4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}SULFONYL)PHENYL]-2-PYRROLIDINONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The reaction between 4-methylbenzenesulfonyl chloride and piperazine in the presence of a base such as triethylamine yields the piperazine intermediate.

    Attachment of the Phenyl Ring: The piperazine intermediate is then reacted with 4-fluorobenzenesulfonyl chloride to attach the phenyl ring.

    Formation of the Pyrrolidinone Ring: The final step involves the cyclization of the intermediate with a suitable reagent, such as 2-pyrrolidinone, under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-[4-({4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}SULFONYL)PHENYL]-2-PYRROLIDINONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

1-[4-({4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}SULFONYL)PHENYL]-2-PYRROLIDINONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 1-[4-({4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}SULFONYL)PHENYL]-2-PYRROLIDINONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways involved depend on the specific biological context and target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}-1-MORPHOLINO-1-ETHANONE: Shares a similar piperazine and sulfonyl structure but differs in the presence of a morpholino group.

    4-METHYL-N-(4-(((4-METHYLPHENYL)SULFONYL)AMINO)PHENYL)BENZENESULFONAMIDE: Contains similar sulfonyl and phenyl groups but has a different core structure.

Uniqueness

1-[4-({4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}SULFONYL)PHENYL]-2-PYRROLIDINONE is unique due to its combination of a pyrrolidinone ring with piperazine and sulfonyl groups, which imparts distinct chemical and biological properties. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C21H25N3O5S2

Molecular Weight

463.6 g/mol

IUPAC Name

1-[4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]sulfonylphenyl]pyrrolidin-2-one

InChI

InChI=1S/C21H25N3O5S2/c1-17-4-8-19(9-5-17)30(26,27)22-13-15-23(16-14-22)31(28,29)20-10-6-18(7-11-20)24-12-2-3-21(24)25/h4-11H,2-3,12-16H2,1H3

InChI Key

UWRLOLVURUKATN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)N4CCCC4=O

Origin of Product

United States

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